molecular formula C7H9NO2 B101778 (4-Methoxypyridin-2-yl)methanol CAS No. 16665-38-6

(4-Methoxypyridin-2-yl)methanol

Cat. No. B101778
CAS RN: 16665-38-6
M. Wt: 139.15 g/mol
InChI Key: GBMRUSRMPOUVEK-UHFFFAOYSA-N
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Patent
US07081461B1

Procedure details

A solution of 2-picolinic acid (10.7 g, 87 mmol) in thionyl chloride (50 ml) was heated at reflux for 18 hours before being cooled and evaporated in vacuo. The residue was treated with methanol (25 ml) and then added to a solution of sodium methoxide prepared from sodium (1.0 g, 43 mmol) and methanol (100 ml). The reaction was heated at reflux for 3 hours, cooled and evaporated in vacuo. The residue was partitioned between water and ethyl acetate and the organic phase was separated. Evaporation of the organic phase yielded methyl 4-methoxypicoline-2-carboxylate (6.00 g, 41% yield) as a white solid. b) Lithium aluminum hydride (16 ml of a 1.0 N solution in diethyl ether, 16 mmol) was added to a solution of methyl 4-methoxypicoline-2-carboxylate (2.70 g, 16 mmol) in diethyl ether (50 ml) at ambient temperature. The reaction was stirred for 1 hour, poured into an aqueous solution of Rochelle's salt (250 ml) and the reaction mixture extracted with ethyl acetate (3×50 ml). Purification of the crude product by flash chromatography on silica gel, eluting with dichloromethane-ethyl acetate, yielded 2-(hydroxymethyl)-4-methoxypyridine (800 mg, 36% yield) as a white solid. c) An analogous reaction to that described in example 42b, but starting with 2-(hydroxymethyl)-4-methoxypyridine (600 mg, 4.30 mmol), yielded 2-((4-methoxy-2-pyridyl)methoxy)-5-nitrotoluene (780 mg, 70% yield) as a yellow solid. d) An analogous reaction to that described in example 42c, but starting with 2-((4-methoxy-2-pyridyl)methoxy)-5-nitrotoluene (770 mg, 2.96 mmol) yielded 3-methyl-4-((4-methoxy-2-pyridyl)methoxy)aniline (680 mg, 99% yield) as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4-methoxypicoline-2-carboxylate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][O:8][C:9]1[CH:14]=[CH:13][NH:12][C:11]([C:16](OC)=[O:17])(C)[CH:10]=1.[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>C(OCC)C>[OH:17][CH2:16][C:11]1[CH:10]=[C:9]([O:8][CH3:7])[CH:14]=[CH:13][N:12]=1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl 4-methoxypicoline-2-carboxylate
Quantity
2.7 g
Type
reactant
Smiles
COC1=CC(NC=C1)(C)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture extracted with ethyl acetate (3×50 ml)
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with dichloromethane-ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=NC=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.